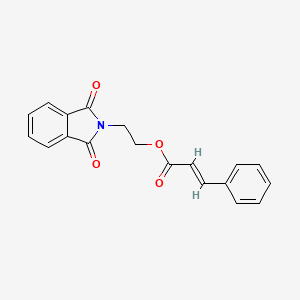
2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is an organic compound characterized by a complex structure that includes an isoindoline-1,3-dione moiety and a phenylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : One common method to synthesize 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate involves the condensation of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with ethyl (E)-3-phenylprop-2-enoate under basic conditions to yield the final product .
-
Catalytic Methods: : Another approach involves using catalysts such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water. This method can achieve moderate to excellent yields (41-93%) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and amines, followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially yielding alcohol derivatives.
Substitution: The aromatic ring in the phenylprop-2-enoate part of the molecule can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Its unique structure allows it to interact with biological targets, potentially leading to the development of novel therapeutic agents for treating diseases such as cancer and inflammation .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity. The phenylprop-2-enoate ester can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in reactivity and applications.
Phenylprop-2-enoate esters: Compounds with similar ester functionalities but different aromatic or aliphatic groups.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is unique due to the combination of the isoindoline-1,3-dione and phenylprop-2-enoate moieties. This dual functionality provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c21-17(11-10-14-6-2-1-3-7-14)24-13-12-20-18(22)15-8-4-5-9-16(15)19(20)23/h1-11H,12-13H2/b11-10+ |
InChI Key |
XEDBYYXKMTYTDP-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


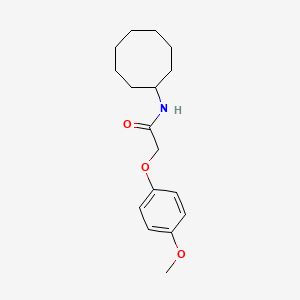
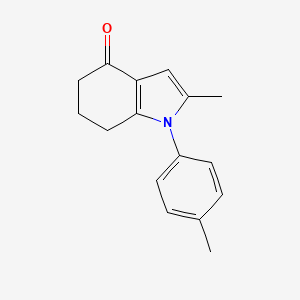
![N-(furan-2-ylmethyl)-N-methyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B10808318.png)
![4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B10808326.png)
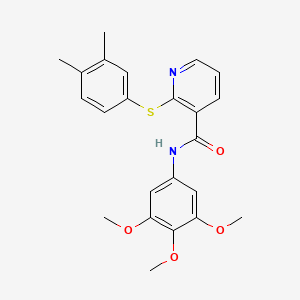
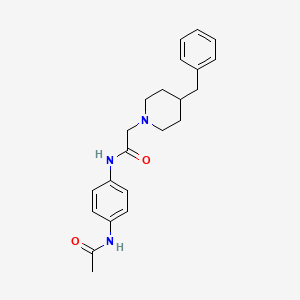

![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10808343.png)
![2-[5-[(4-chlorophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B10808344.png)
![1-(1H-imidazol-5-ylsulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B10808350.png)
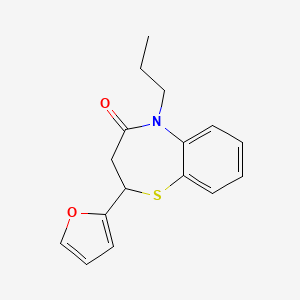
![N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10808362.png)
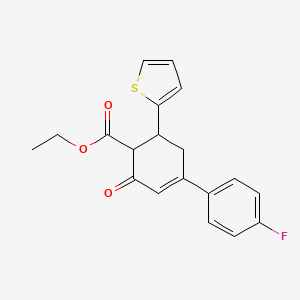
![1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B10808377.png)
